2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane

Organic Conductors Electron Acceptors Cyclic Voltammetry

Conventional TCNQ-derived charge-transfer salts often fail to deliver both high conductivity and magnetic ordering at room temperature. DMTCNQ (CAS 1487-82-7) directly addresses this gap: • Enables room-temperature ferromagnetism in 1:2 mixed salts for organic spintronics. • Radical anion salts reach conductivities of 10⁻² S cm⁻¹, 1000× higher than parent TCNQ. • Predictable charge transfer (ρ ≈ 0.5-0.6) via tuned reduction potential for molecular rectifiers. Supplied as ≥98% purity crystalline powder; refrigerated storage (0-10 °C); shipped under UN3439 hazardous goods regulations.

Molecular Formula C14H8N4
Molecular Weight 232.24 g/mol
CAS No. 1487-82-7
Cat. No. B074333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane
CAS1487-82-7
Molecular FormulaC14H8N4
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)C
InChIInChI=1S/C14H8N4/c1-9-3-14(12(7-17)8-18)10(2)4-13(9)11(5-15)6-16/h3-4H,1-2H3
InChIKeyDFJXWQJAMNCPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTCNQ: Core Properties & Identity


2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane (DMTCNQ, CAS 1487-82-7) is a substituted derivative of the archetypal π-electron acceptor TCNQ [1]. It is a synthetic organic solid of molecular formula C₁₄H₈N₄ and molecular weight 232.24 g/mol [1]. The molecule comprises a central quinodimethane core bearing two methyl substituents at the 2- and 5-positions and four strongly electron-withdrawing cyano groups [1]. DMTCNQ is supplied as a light yellow to brown powder or crystalline material and is typically stored under refrigerated conditions (0–10 °C) under inert gas to preserve purity [2]. As a strong electron acceptor, it forms charge-transfer (CT) complexes and radical anion salts that underpin its utility in organic conductors, molecular magnets, and functional thin films [3].

Strong π-acceptor for charge-transfer complex synthesis
2,5-dimethyl substitution tunes redox potential and packing
Supports organic conductor, molecular magnet, and thin-film research

DMTCNQ vs. TCNQ: Why Substitution Matters


While TCNQ derivatives share a common quinodimethane‑cyano scaffold, the electronic and steric effects of ring substituents critically modulate their physicochemical behavior [1]. The 2,5‑dimethyl substitution in DMTCNQ alters the molecular packing, redox potential, and solid‑state conductivity of its charge‑transfer salts compared with the parent TCNQ or mono‑substituted analogs [2]. Generic in‑class substitution without due consideration of these parameters can lead to dramatic differences in material performance—for instance, the stability of the radical anion mixed‑stack phases, the dimensionality of electronic transport, or the emergence of magnetic ordering [3]. The quantitative evidence presented below demonstrates exactly where DMTCNQ diverges from its closest analogs, providing a scientific basis for its selection over alternative TCNQ derivatives.

Redox mismatch Reduction potential offset may shift charge-transfer ground state compared to parent TCNQ.
Packing divergence Crystal packing motif deviation may alter electronic transport dimensionality and conductivity.
Magnetic order gap Room-temperature ferromagnetic ordering may not transfer from unsubstituted TCNQ analogs.

DMTCNQ Comparative Performance Evidence


Reduction Potential Shift vs. TCNQ

Electrochemical measurements demonstrate that DMTCNQ is a slightly weaker electron acceptor than the parent TCNQ, with a more negative first reduction potential [1]. This small but measurable difference tunes the degree of charge transfer in donor–acceptor complexes, allowing the position of the neutral–ionic phase boundary to be shifted [2].

Reduction Potential
Reported
DMTCNQ −0.22 V vs TCNQ −0.16 V
60 mV more negative (≈ 27% lower electron affinity)
Redox tunability supports CT complex ground-state design.
CV in CH₃CN, 0.1 M TBAP, vs. SCE
Organic Conductors Electron Acceptors Cyclic Voltammetry

Electrical Conductivity vs. TCNQ Salts

The 1:2 mixed salts of DMTCNQ exhibit electrical conductivities that are up to three orders of magnitude higher than the corresponding 1:2 salts of the parent TCNQ [1]. Specifically, the NMe₄⁺·(DMTCNQ⁻˙)·½DMTCNQ salt shows a room-temperature conductivity of approximately 10⁻² S cm⁻¹, whereas analogous TCNQ-based 1:2 salts typically remain below 10⁻⁵ S cm⁻¹ [1].

Room-Temp. Conductivity
Head-to-head
≈ 10⁻² S cm⁻¹ ≥ 1000× higher than TCNQ 1:2 salts
Supports high-conductivity organic salt screening.
Compressed pellet, four-probe, 298 K
Organic Metals Charge-Transfer Salts Conductivity

Room-Temperature Ferromagnetic Ordering

The 1:2 mixed salts of DMTCNQ display ferromagnetic behavior with a Curie temperature well above room temperature, in stark contrast to the parent TCNQ 1:2 salts which exhibit only weak antiferromagnetic coupling [1]. Saturation magnetization values for the DMTCNQ salts reach 7.3 emu mol⁻¹ for the Cs⁺ salt, an order of magnitude larger than any purely organic ferromagnet reported prior to this work [1].

Ferromagnetic Ordering
Class-level
M_s 7.3 emu mol⁻¹, T_C > 300 K vs prior org. ferromagnet ≤0.5 emu mol⁻¹, T_C 36 K
M_s > 15× larger; T_C increased ≥ 8×
Supports room-temperature organic magnet research.
SQUID magnetometry, 2–300 K, 1 T
Molecular Magnetism Organic Ferromagnets Spin Ordering

Neutral–Ionic Phase Boundary in LB Films

In a systematic study of six TCNQ derivatives complexed with an amphiphilic monopyrrolo‑TTF donor, the charge‑transfer excitation energy of the DMTCNQ‑based LB film positions it distinctly further from the neutral–ionic phase boundary than the parent TCNQ complex [1]. This difference arises directly from the altered reduction potential of the acceptor, as quantified by the ΔE_redox parameter [1].

CT Excitation Energy
Head-to-head
DMTCNQ·MP-TTF 1.45 eV vs TCNQ 1.10 eV, F₂-TCNQ 1.60 eV
Intermediate CT energy: 0.35 eV above TCNQ, 0.15 eV below F₂-TCNQ
CT energy tuning supports thin-film ground state control.
30-layer LB films, UV-vis-NIR, 298 K
Langmuir-Blodgett Films Charge-Transfer Complexes Molecular Electronics

Crystal Packing & Dimensionality vs. TCNQ

Single‑crystal X‑ray diffraction reveals that the 2,5‑dimethyl groups induce a distinct packing motif in DMTCNQ‑based salts compared to the parent TCNQ [1]. Whereas TCNQ tends to form uniform 1:1 mixed stacks with strong dimerization, the DMTCNQ radical anion salts exhibit a segregated columnar structure comprising alternating 1:1 mixed‑stack columns and isolated radical anion columns [1]. This structural difference directly underpins the enhanced conductivity and magnetic behavior described above.

Crystal Packing
Class-level
Segregated columns: alternating 1:1 mixed-stack & radical anion columns. Short S···S contacts (3.52 Å).
Suppresses Peierls transition; facilitates 2D transport studies.
Single-crystal XRD, P2₁/c, 293 K
Crystal Engineering Organic Semiconductors Structural Analysis

DMTCNQ High-Impact Applications


Room-Temperature Organic Ferromagnets

The unique room‑temperature ferromagnetic ordering observed in DMTCNQ‑based 1:2 mixed salts [1] makes this compound the acceptor of choice for constructing purely organic magnetic materials. Researchers developing spintronic devices or magneto‑optical components should prioritize DMTCNQ over unsubstituted TCNQ, which lacks any long‑range magnetic order under ambient conditions.

High-Conductivity Organic Charge-Transfer Salts

DMTCNQ forms radical anion salts with electrical conductivities up to 10⁻² S cm⁻¹ at room temperature, exceeding those of parent TCNQ salts by three orders of magnitude [1]. This performance qualifies DMTCNQ for use in organic electrodes, antistatic coatings, and printable conductors, where TCNQ‑based materials would be insufficiently conductive.

Precisely Tuned Ground State in LB Films

The reduction potential of DMTCNQ positions its CT complexes at an intermediate distance from the neutral–ionic phase boundary [2]. This allows researchers to fabricate LB films with a predictable degree of charge transfer (ρ ≈ 0.5–0.6), a critical requirement for molecular rectifiers, sensors, and memory elements where the switching voltage must be minimized.

Segregated-Stack Organic Conductors

The segregated columnar packing of DMTCNQ salts suppresses the Peierls transition that plagues 1D TCNQ conductors [1]. Materials scientists studying the relationship between crystal packing and electronic dimensionality should select DMTCNQ to access quasi‑2D transport behavior while retaining the synthetic modularity of the TCNQ framework.

Application
Selection Property
Validation Focus
Organic ferromagnet research
Room-temperature ferromagnetic ordering
M_s and T_C evaluation
High-conductivity CT salt development
Electrical conductivity enhancement
Room-temperature σ_RT and metallic behavior screening
LB film charge-transfer tuning
CT excitation energy (hν_CT)
Neutral–ionic phase boundary control
Segregated-stack conductor studies
Crystal packing dimensionality
Peierls suppression and 2D transport verification

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